![molecular formula C14H14N4O2S B4627342 N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4627342.png)
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE
Overview
Description
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a thiophene ring, and an isoxazole ring. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final step involves coupling the pyrazole, isoxazole, and thiophene rings through various coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Industrial Production Methods
Industrial production of N3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their anti-inflammatory and analgesic properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their antimicrobial and anticancer activities.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic and optical properties.
The uniqueness of N3-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of these three heterocyclic rings, which imparts a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-18-6-5-10(16-18)9-15-14(19)11-8-12(20-17-11)13-4-3-7-21-13/h3-8H,2,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCALQMHVKETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)
![3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)
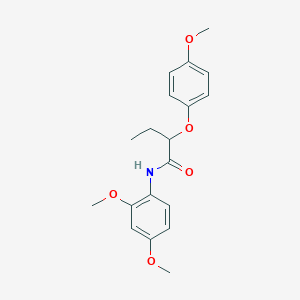
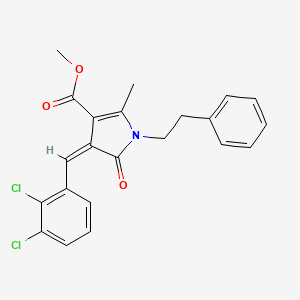

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)
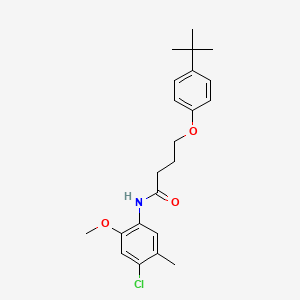
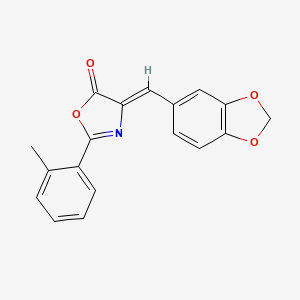
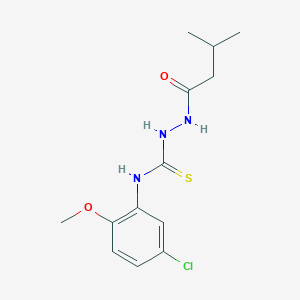
![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
